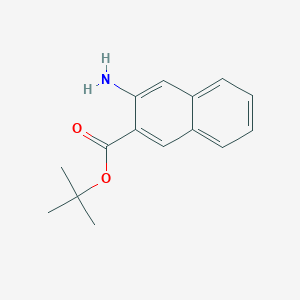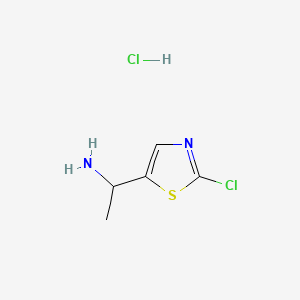![molecular formula C12H11N5S2 B13575724 3-cyclopropyl-4-methyl-5-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}-4H-1,2,4-triazole](/img/structure/B13575724.png)
3-cyclopropyl-4-methyl-5-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopropyl-4-methyl-5-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}-4H-1,2,4-triazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a cyclopropyl group, a methyl group, a thieno[2,3-d]pyrimidine moiety, and a 1,2,4-triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-4-methyl-5-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}-4H-1,2,4-triazole typically involves multi-step reactions. One common approach is the condensation of thieno[2,3-d]pyrimidine derivatives with appropriate triazole precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography to isolate the final product. The scalability of the synthesis process is crucial for industrial applications.
化学反応の分析
Types of Reactions
3-cyclopropyl-4-methyl-5-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
科学的研究の応用
3-cyclopropyl-4-methyl-5-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biology: In biological research, the compound is used to study cellular processes and molecular interactions. It can serve as a probe to investigate enzyme activities and signaling pathways.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of other valuable chemicals and materials.
作用機序
The mechanism of action of 3-cyclopropyl-4-methyl-5-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of cell proliferation, induction of apoptosis, and modulation of signaling cascades .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A compound with a similar heterocyclic structure, known for its use as a kinase inhibitor in cancer therapy.
Thieno[3,2-d]pyrimidine: Another related compound with applications in medicinal chemistry and materials science.
1,2,4-Triazole Derivatives: A broad class of compounds with diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Uniqueness
The uniqueness of 3-cyclopropyl-4-methyl-5-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}-4H-1,2,4-triazole lies in its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H11N5S2 |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
4-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H11N5S2/c1-17-9(7-2-3-7)15-16-12(17)19-11-8-4-5-18-10(8)13-6-14-11/h4-7H,2-3H2,1H3 |
InChIキー |
CTRZZDWXYYKWCE-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN=C1SC2=NC=NC3=C2C=CS3)C4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



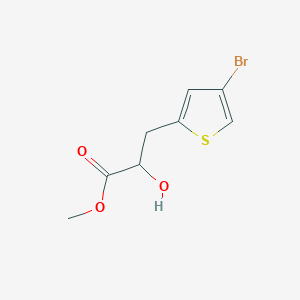
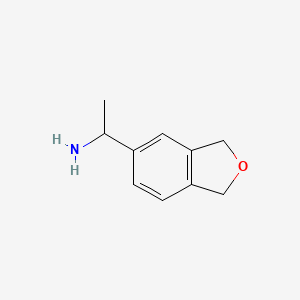


![(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo](/img/structure/B13575666.png)

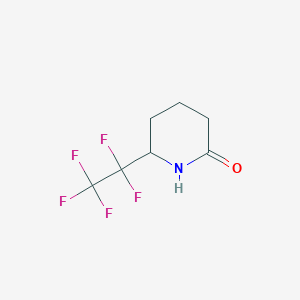
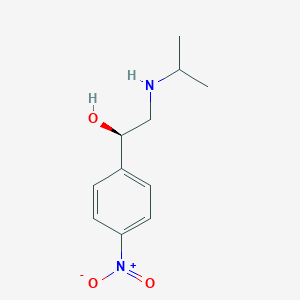
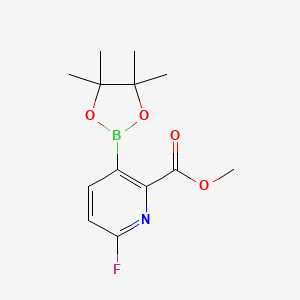
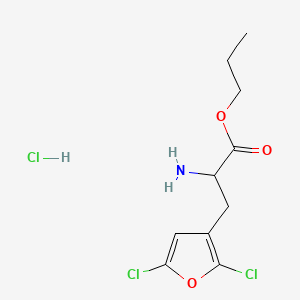
![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13575694.png)
